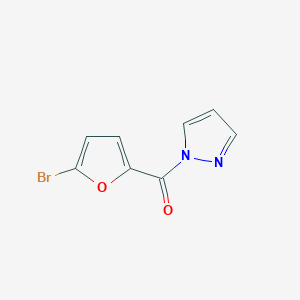

![molecular formula C8H5IN2O2 B1335800 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 478040-59-4](/img/structure/B1335800.png)

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

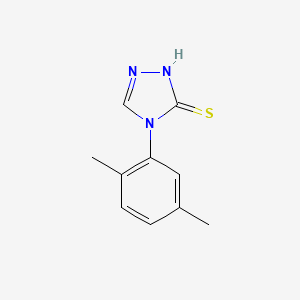

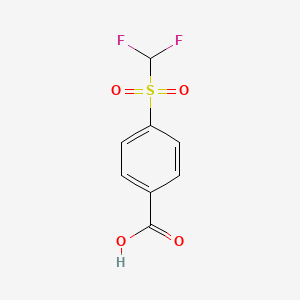

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is1S/C8H5IN2O2/c9-5-1-2-7-10-6 (8 (12)13)4-11 (7)3-5/h1-4H, (H,12,13) . Physical And Chemical Properties Analysis

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance with a melting point between 244 - 246 degrees Celsius . It has a molecular weight of 288.04 g/mol .Aplicaciones Científicas De Investigación

Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry. Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results: These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .

pH Detection

- Scientific Field: Analytical Chemistry

- Application Summary: A compound, imidazo[1,2-a]pyridine-6-carboxylic acid, has been developed for the detection of pH value (2.0-6.0). The probe shows high selectivity and sensitivity, excellent reversibility, and extremely short response time .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The probe has shown excellent performance in pH detection, with high selectivity and sensitivity, excellent reversibility, and extremely short response time .

Anxiolytic Drugs

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Imidazo[1,2-a]pyridine-2-carboxylates have been transformed into anxiolytic drugs .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The results or outcomes obtained were not detailed in the source .

Safety And Hazards

Direcciones Futuras

Recent research has focused on developing eco-friendly, metal-free methods for the synthesis of imidazo[1,2-a]pyridines, including 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid . These methods aim to improve the ecological impact of the classical schemes and are expected to be a focus of future research .

Propiedades

IUPAC Name |

6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUADYUOSVMTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391848 |

Source

|

| Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

478040-59-4 |

Source

|

| Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

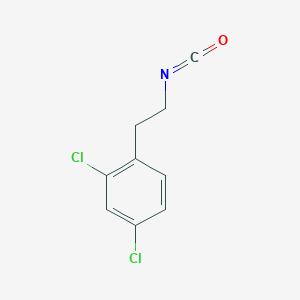

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)